molecular formula C21H24O8 B1515362 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol CAS No. 171674-89-8

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol

Cat. No.: B1515362
CAS No.: 171674-89-8
M. Wt: 404.4 g/mol
InChI Key: AZTAGXIJLPKJOR-UHFFFAOYSA-N
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Description

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and benzodioxin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol typically involves multiple steps. One common approach is the condensation of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
  • 4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3,7,7a-tetrahydro-1-benzofuran-2-yl]-2-methoxyphenol

Uniqueness

The uniqueness of 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol lies in its specific arrangement of functional groups and the presence of the benzodioxin ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTAGXIJLPKJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Reactant of Route 2
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Reactant of Route 3
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Reactant of Route 4
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Reactant of Route 5
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Reactant of Route 6
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Customer
Q & A

Q1: What is nitidanin and where is it found?

A1: Nitidanin is a benzodioxane-type lignan, a class of natural products known for their diverse biological activities. It was first isolated from the wood of Xanthoxylum nitidum []. Nitidanin has also been identified in other plant species, including Onopordum acanthium [, , ], Grewia bilamellata [], Echinacea purpurea [], and Trigonostemon chinensis [].

Q2: What is known about the structure of nitidanin?

A3: The structure of nitidanin was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. It is characterized by a 1,4-benzodioxane core structure with two substituted phenylpropanoid units attached.

Q3: Have there been any attempts to synthesize nitidanin?

A4: Yes, the total synthesis of (±)-nitidanin has been achieved [, ]. This synthetic route allows for the preparation of nitidanin and provides a platform for generating structural analogs to study structure-activity relationships.

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